4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl group linked to a chloropyridinyl moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine typically involves multiple steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Etherification: The chloropyridinyl intermediate is then reacted with a piperidinyl alcohol derivative to form the ether linkage. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Pyrimidine Core Construction: The final step involves the formation of the pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as amidines or guanidines, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the pyrimidine ring can undergo oxidation to form a hydroxyl or carbonyl group.
Reduction: The chloropyridinyl moiety can be reduced to form a pyridinyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Hydroxypyrimidine or carbonyl-pyrimidine derivatives.
Reduction: Piperidinyl-pyrimidine derivatives.
Substitution: Aminopyridine or thiopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloropyridinyl moiety suggests possible interactions with biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Its structure is reminiscent of known pharmacophores, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloropyridinyl moiety could facilitate binding to specific protein targets, while the piperidinyl group might enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a methoxy group.
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine can influence its electronic properties and reactivity, making it distinct from its analogs. This can result in different biological activities and chemical behaviors, highlighting its potential for unique applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-16-8-15(19-11-20-16)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMKRCAVQBPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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